(3R,4R,5S)-Ethyl 4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
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Overview
Description
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an acetamido group, an amino group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate typically involves multiple steps. One common method involves the reaction of 5-bromo-pentan-3-ol with 2-hydroxybutanoic acid ethyl ester in the presence of a base such as sodium carbonate. The reaction is carried out in a dry solvent like dimethylformamide. The product is then purified using organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and acetamido groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-2-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate
- Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate
Uniqueness
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-2-yloxy)cyclohex-1-ene-1-carboxylate is unique due to its specific functional groups and stereochemistry.
Properties
Molecular Formula |
C16H28N2O4 |
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Molecular Weight |
312.40 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-2-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-7-10(3)22-14-9-12(16(20)21-6-2)8-13(17)15(14)18-11(4)19/h9-10,13-15H,5-8,17H2,1-4H3,(H,18,19)/t10?,13-,14+,15+/m0/s1 |
InChI Key |
ZEOLHEREMPZKSS-MOBHLTHFSA-N |
Isomeric SMILES |
CCCC(C)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OCC |
Canonical SMILES |
CCCC(C)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Origin of Product |
United States |
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